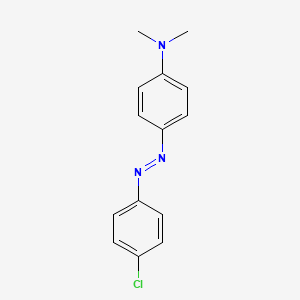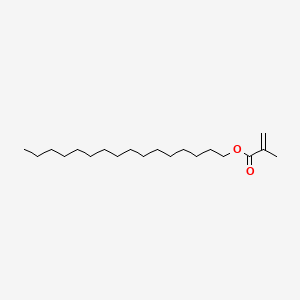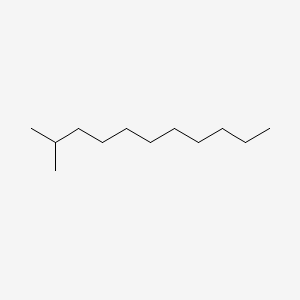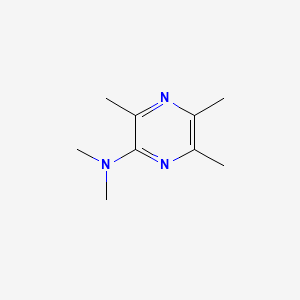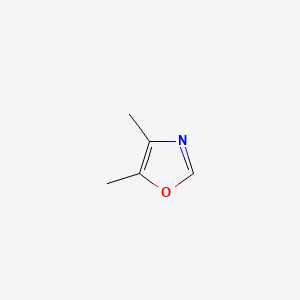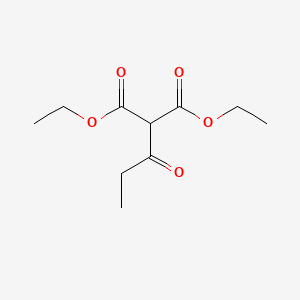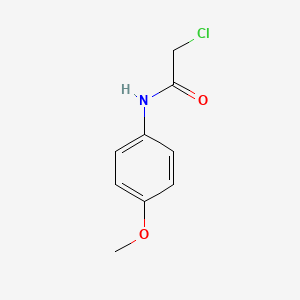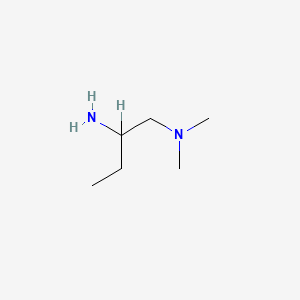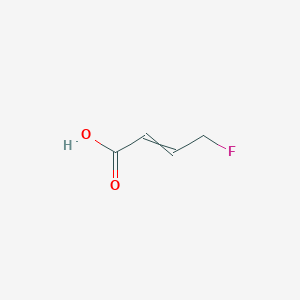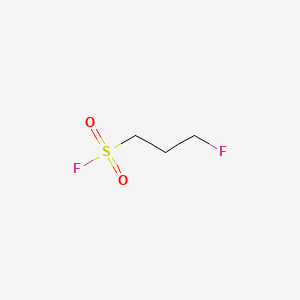
3-Fluoropropane-1-sulfonyl fluoride
Vue d'ensemble
Description
Synthesis Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride in 90–99% yields in one hour .Molecular Structure Analysis
The molecular structure of 3-Fluoropropane-1-sulfonyl fluoride consists of a three-carbon chain with a fluorine atom attached to the terminal carbon and a sulfonyl fluoride group attached to the first carbon.Chemical Reactions Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis
This compound has a molecular formula of C3H6F2O2S and a molecular weight of 144.14 g/mol.Applications De Recherche Scientifique
Fluorosulfonylation Reagent
3-Fluoropropane-1-sulfonyl fluoride has been explored as a part of the development of new fluorosulfonylation reagents. For instance, a study by Leng et al. (2018) introduced 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) as a novel SuFEx clickable reagent, showcasing its potential in regioselective synthesis and as a tris-electrophile in sulfur(VI) fluoride exchange-based "click chemistry" (Leng & Qin, 2018).
Biological Activity and Environmental Impact
Perfluorooctanesulfonyl fluoride, a related compound, and its derivatives like PFOS (perfluorooctanesulfonate) have been studied for their persistence in the environment and potential biological activity. Butenhoff et al. (2006) discussed the environmental and health aspects of these compounds, highlighting their global detection and implications for human health (Butenhoff, Olsen, & Pfahles-Hutchens, 2006).
Synthesis Methods
Innovative methods for synthesizing sulfonyl fluorides have been a significant area of research. Laudadio et al. (2019) reported an environmentally friendly electrochemical approach for preparing sulfonyl fluorides using thiols or disulfides, which is relevant due to the increasing use of sulfonyl fluorides in various applications (Laudadio et al., 2019).
Radiolabelling Applications
The use of 3-[18F]fluoropropanesulfonyl chloride, a compound closely related to this compound, in radiolabelling amines was explored by Löser et al. (2013). This study is significant in the context of positron emission tomography (PET) imaging (Löser et al., 2013).
Development of Synthetic Methods
Xu et al. (2019) presented a method for synthesizing aliphatic sulfonyl fluorides through visible-light-mediated decarboxylative fluorosulfonylethylation, expanding the toolkit for creating sulfonyl fluoride compounds with diverse structures (Xu, Xu, Yang, Cao, & Liao, 2019).
Chemical Biology and Drug Discovery
The role of sulfonyl fluorides in chemical biology and drug discovery has been underlined by several studies. For example, Nie et al. (2021) explored radical fluorosulfonylation for accessing alkenylsulfonyl fluorides, a method with implications for drug discovery and biological studies (Nie & Liao, 2021).
Mécanisme D'action
Target of Action
3-Fluoropropane-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications .
Mode of Action
The mode of action of this compound involves its interaction with its targets. As a sulfonyl fluoride, it is known to have a distinctive relationship between stability and reactivity . This balance is particularly attractive for applications where the resistance of sulfonyl fluorides to hydrolysis under physiological conditions is beneficial .
Biochemical Pathways
For instance, they can be used to introduce SO2F handles for applications in chemical biology .
Pharmacokinetics
Sulfonyl fluorides are known to be stable under physiological conditions, which suggests they may have favorable pharmacokinetic properties .
Result of Action
Sulfonyl fluorides are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists , suggesting that they may have significant effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that sulfonyl fluorides are stable under physiological conditions , suggesting that they may be resistant to various environmental factors.
Safety and Hazards
3-Fluoropropane-1-sulfonyl fluoride is toxic if swallowed and causes severe skin burns and eye damage . Precautionary measures include not breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing it locked up .
Orientations Futures
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The future directions of research on 3-Fluoropropane-1-sulfonyl fluoride could involve further exploration of the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .
Analyse Biochimique
Biochemical Properties
3-Fluoropropane-1-sulfonyl fluoride plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. One of the primary interactions is with serine proteases, where this compound acts as an inhibitor by covalently modifying the active site serine residue . This interaction leads to the formation of a stable sulfonyl-enzyme complex, effectively inhibiting the enzyme’s activity. Additionally, this compound has been shown to interact with other nucleophilic amino acid residues such as lysine and cysteine, further expanding its range of biochemical interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit glycolysis by targeting key glycolytic enzymes, leading to reduced ATP production and altered cellular energetics . Furthermore, it affects cell signaling pathways by inhibiting specific kinases, thereby modulating downstream signaling events. These effects collectively impact cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. At the molecular level, it exerts its effects primarily through covalent modification of target biomolecules. The compound binds to the active sites of enzymes, forming stable sulfonyl-enzyme complexes that inhibit enzyme activity . This inhibition can lead to downstream effects such as altered gene expression and changes in cellular metabolism. Additionally, this compound can act as an electrophilic warhead, reacting with nucleophilic residues in proteins and modifying their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis and degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained inhibition of target enzymes and prolonged effects on cellular function. The extent of these effects can vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including neurobehavioral impairments and skeletal fluorosis . These adverse effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, the compound can inhibit enzymes involved in glycolysis, leading to altered metabolic flux and changes in metabolite levels . Additionally, this compound can be metabolized by cellular enzymes, resulting in the formation of various metabolites that may have distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and accumulate in specific cellular compartments. Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, this compound has been shown to localize to the cytoplasm and nucleus, where it can interact with target proteins and exert its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
Propriétés
IUPAC Name |
3-fluoropropane-1-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O2S/c4-2-1-3-8(5,6)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNOXXWLUNRPEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196716 | |
| Record name | Propanesulfonyl fluoride, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-29-0 | |
| Record name | Propanesulfonyl fluoride, 3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanesulfonyl fluoride, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoropropane-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



